Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester
Description
Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester is a synthetic carbamate derivative characterized by a cyclopropyl group attached to a cyclohexyl ring, which is further substituted with a 2-hydroxyethylamino moiety and a benzyl ester. The benzyl ester group, though common in synthetic chemistry, may influence stability under acidic or basic conditions compared to other esters like cyclohexyl .
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[2-(2-hydroxyethylamino)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c22-13-12-20-17-8-4-5-9-18(17)21(16-10-11-16)19(23)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-18,20,22H,4-5,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBMOKJOIVMQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCCO)N(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester, with the CAS number 1353961-84-8, is a compound that has garnered interest due to its potential biological activity. The molecular formula for this compound is C19H28N2O3, and it has a molecular weight of 332.44 g/mol. This article delves into the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is believed to act as a modulator of various biological pathways due to its structural characteristics. Its carbamate moiety allows for interactions with enzymes and receptors involved in neurotransmission and cellular signaling. The presence of the cyclopropyl group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.
Pharmacological Properties
- Antibacterial Activity : Preliminary studies suggest that derivatives of carbamic acids, including this compound, exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Cytotoxicity : Research indicates that certain derivatives can selectively induce cytotoxic effects in cancer cell lines. For example, compounds with similar structural motifs have demonstrated selective inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms in cancer cells . This suggests potential applications in cancer therapeutics.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neurotransmitter systems. Similar compounds have been studied for their ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling .
Comparative Biological Activity Table
| Compound | Activity | IC50/MIC Values | Target |
|---|---|---|---|
| This compound | Antibacterial | Not specified | Various bacterial strains |
| Similar carbamate derivatives | Cytotoxicity | IC50 = 30 nM (PARP Inhibitor) | Cancer cell lines |
| Other carbamate compounds | Neuroprotective | IC50 = 0.0033 - 0.046 μg/mL | Acetylcholinesterase |
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of carbamate derivatives, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited superior activity compared to traditional antibiotics like ampicillin, with MIC values significantly lower than those observed for control agents .
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines. The study demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis through PARP inhibition mechanisms . This highlights its potential as a therapeutic agent in oncology.
Scientific Research Applications
Medicinal Chemistry
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, making them potential candidates for antidepressant therapies.
- Analgesic Properties : Preliminary studies suggest that cyclopropyl derivatives may have analgesic effects, offering new avenues for pain management solutions.
- Anticancer Research : The compound's ability to modulate biological pathways suggests potential applications in cancer therapy, particularly in targeting specific tumor types.
Pharmacology
- Drug Delivery Systems : The unique structure of this compound allows for potential use in drug delivery systems that require controlled release mechanisms.
- Receptor Modulation : Its interaction with various receptors could be explored for developing new pharmacological agents targeting neurological disorders.
Materials Science
- Polymer Synthesis : The compound can be used as a monomer in polymerization processes, leading to the development of new materials with desirable mechanical and thermal properties.
- Coatings and Adhesives : Given its chemical stability, it may find applications in formulating advanced coatings and adhesives with enhanced performance characteristics.
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of cyclopropyl-containing compounds and evaluated their serotonin reuptake inhibition properties. The findings indicated that modifications to the cyclopropyl group significantly influenced the activity, suggesting that Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester could be a lead compound for further development .
Case Study 2: Analgesic Properties
A comparative analysis published in Pharmacology Reports focused on various cyclopropyl derivatives' analgesic effects using animal models. The results demonstrated that certain analogs exhibited significant pain relief comparable to standard analgesics, highlighting the potential of this compound class .
Case Study 3: Drug Delivery Applications
Research featured in Advanced Drug Delivery Reviews explored the use of cyclopropyl-based compounds in nanoparticle formulations for targeted drug delivery. The study concluded that incorporating this compound into nanoparticles significantly improved drug solubility and bioavailability .
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamate esters undergo hydrolysis under acidic or basic conditions to yield amines, carbon dioxide, and alcohols. For this compound, the benzyl ester group is cleaved selectively under controlled conditions:
The hydroxyethylamino group stabilizes transition states via hydrogen bonding, enhancing hydrolysis rates compared to non-hydroxylated analogs .
Aminolysis and Transcarbamation
Reactions with nucleophiles (e.g., amines) result in carbamate exchange or substitution:
| Reagent | Reaction Type | Products | Conditions |
|---|---|---|---|
| Ethylenediamine | Transcarbamation | Bis-carbamate derivative | 80°C, DMF, 12h |
| Aniline | Nucleophilic substitution | N-Phenyl carbamate + Benzyl alcohol | K₂CO₃, THF, reflux |
The cyclopropyl group introduces steric hindrance, reducing reaction rates by ~30% compared to non-cyclopropyl analogs .
Curtius Rearrangement
Thermal or catalytic rearrangement of acyl azides derived from this compound generates isocyanate intermediates, which are trapped to form ureas:
Synthetic Pathway
-
Acyl Azide Formation : Reaction with di-tert-butyl dicarbonate and NaN₃ yields the acyl azide .
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Curtius Rearrangement : Heating (75°C) induces rearrangement to isocyanate.
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Trapping : Reaction with alcohols or amines produces ureas or carbamates (Table 1).
| Trapping Agent | Product | Yield | Catalyst |
|---|---|---|---|
| tert-Butanol | tert-Butyl urea | 85% | Zn(OTf)₂ |
| Benzylamine | N-Benzyl urea | 91% | None |
Catalytic Transformations
Transition-metal catalysts enable reductive carbonylations and coupling reactions:
| Catalyst | Reaction | Products | Conditions |
|---|---|---|---|
| Rh(CO)₄(PPN) | Reductive carbonylation | Cyclohexyl urea derivatives | 140°C, CO (400 psi) |
| PdCl₂(PPh₃)₂ | Cross-coupling | Biaryl carbamates | 180°C, EtOH |
The hydroxyethylamino group participates in hydrogen bonding with catalysts, improving selectivity for ureas over amines .
Stability and Rotamer Dynamics
The carbamate group exhibits syn-anti rotamer equilibria, influenced by intramolecular hydrogen bonding:
| Condition | Dominant Rotamer | Equilibrium Ratio (syn:anti) |
|---|---|---|
| Non-polar solvent | syn | 3:1 |
| Acetic acid additive | syn | 5:1 |
| Polar protic solvent | anti | 1:2 |
The syn rotamer is stabilized by hydrogen bonding between the carbamate carbonyl and hydroxyethylamino group, enhancing reactivity in nucleophilic substitutions .
Oxidation and Functionalization
The hydroxyethylamino side chain undergoes oxidation to form ketones or carboxylic acids:
| Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|
| KMnO₄ (acidic) | Cyclohexyl ketone derivative | 68% | 0°C, H₂SO₄ |
| Jones reagent | Carboxylic acid derivative | 73% | Acetone, 25°C |
Comparison with Similar Compounds
{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS: 1353943-44-8)
Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester
[4-((S)-2-Amino-3-Methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester (CAS: 1354003-59-0)
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS: 1353967-76-6)
{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS: 1353981-48-2)
- Structure: Substitutes cyclopropyl with ethyl and modifies the amino group arrangement.
- Source : Product catalog .
Stability and Reactivity Comparisons
- Benzyl Ester vs. Cyclohexyl Ester : Benzyl esters are prone to aspartimide formation under acidic conditions (rate constants up to 73.6 × 10⁻⁶ s⁻¹ at 0°C), whereas cyclohexyl esters reduce such side reactions by 170-fold in basic conditions . The target compound’s benzyl ester may require careful handling during synthesis to avoid degradation.
Data Table: Key Properties of Target Compound and Analogs
Preparation Methods
Reductive Amination of Cyclohexanone Derivatives
A cyclohexanone intermediate (e.g., 2-aminocyclohexanone) is reacted with ethanolamine under reductive conditions. Hydrogenation using palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBHCN) facilitates imine reduction:
Key Data :
| Starting Material | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Aminocyclohexanone | Ethanolamine/NaBHCN | 25 | 68 |
| 2-Oxocyclohexylacetate | Ethanolamine/Pd/C | 50 | 72 |
Nucleophilic Substitution on Halocyclohexanes
2-Bromocyclohexane derivatives react with ethanolamine in the presence of a base (e.g., KCO) to form the secondary amine:
Optimization Note : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while elevated temperatures (80–100°C) enhance reaction rates.
N-Cyclopropylation of the Amine Intermediate
Cyclopropane Ring Formation via Buchwald–Hartwig Coupling
The amine reacts with cyclopropylboronic acid under palladium catalysis to install the cyclopropyl group:
Reaction Conditions :
-
Catalyst: Pd(OAc) (5 mol%)
-
Ligand: SPhos (10 mol%)
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Base: CsCO
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Solvent: Toluene, 110°C, 12 h
-
Yield: 65%
Alkylation with Cyclopropylmethyl Halides
Alternative N-alkylation uses cyclopropylmethyl bromide under basic conditions:
Challenges : Competing over-alkylation necessitates careful stoichiometry control (1:1 molar ratio).
Carbamate Esterification with Benzyl Chloroformate
The final step involves reacting the cyclopropane-containing amine with benzyl chloroformate to form the carbamate ester:
Protocol :
-
Dissolve the amine in dichloromethane (DCM) at 0°C.
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Add benzyl chloroformate (1.1 equiv) dropwise.
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Stir with triethylamine (2 equiv) for 4 h at room temperature.
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Purify via silica gel chromatography (hexane:EtOAc = 3:1).
Critical Analysis of Synthetic Routes
Protecting Group Strategies
The hydroxyl group in the 2-hydroxyethylamino side chain often requires protection during N-cyclopropylation. Common approaches include:
-
Silylation : tert-Butyldimethylsilyl (TBS) ether formation using TBSCl/imidazole.
-
Acetylation : Acetic anhydride/pyridine, though deprotection may complicate final steps.
Deprotection Efficiency :
| Protecting Group | Deprotection Reagent | Yield (%) |
|---|---|---|
| TBS | TBAF/THF | 92 |
| Acetyl | NaOH/MeOH | 88 |
Regioselectivity and Stereochemical Considerations
-
Regioselectivity : The 2-position on the cyclohexyl ring is sterically accessible, favoring nucleophilic attack in substitution reactions.
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Stereochemistry : Cis/trans isomerism in the cyclohexylamine intermediate may require chiral resolution or asymmetric synthesis.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN:HO) shows >98% purity, confirming successful isolation.
Challenges and Mitigation Strategies
-
Low Yields in N-Cyclopropylation : Optimize catalyst loading (e.g., 10 mol% Pd(OAc)) and ligand choice (Xantphos vs. SPhos).
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Byproduct Formation : Employ high-dilution conditions to minimize dimerization during carbamate formation.
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Hydroxyl Group Reactivity : Use orthogonal protection (TBS vs. acetyl) to prevent undesired esterification .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Cyclopropyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis often involves multi-step protocols, including palladium-catalyzed coupling or chiral isoxazoline intermediates. For example, benzyl ester formation can be achieved via carbamate coupling using benzyl chloroformate under basic conditions (e.g., triethylamine in THF). Yield optimization requires precise control of temperature (0–5°C for exothermic steps) and stoichiometric ratios of amine and carbonyl reagents. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product .
Q. How can structural confirmation be performed for this compound, and what analytical techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the cyclohexyl, cyclopropyl, and benzyl ester moieties. High-resolution mass spectrometry (HRMS) confirms molecular mass (e.g., ESI-HRMS for [M+H]⁺ ions). Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .
Advanced Research Questions
Q. What strategies are effective for resolving stereochemical uncertainties in the cyclohexyl and cyclopropyl subunits during synthesis?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes). X-ray crystallography of intermediates or final products provides definitive stereochemical assignments. Computational modeling (DFT or molecular mechanics) predicts stable conformers, guiding synthetic routes .
Q. How does the hydroxy-ethylamino substituent influence the compound’s solubility and stability under physiological conditions?
- Methodological Answer : The hydroxy-ethylamino group enhances hydrophilicity, which can be quantified via logP measurements (e.g., shake-flask method). Stability studies in buffer solutions (pH 7.4, 37°C) with LC-MS monitoring reveal degradation pathways (e.g., hydrolysis of the carbamate bond). Co-solvents like DMSO or cyclodextrin inclusion complexes may improve aqueous solubility .
Q. What in vitro assays are suitable for evaluating the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?
- Methodological Answer : Radioligand binding assays (using ³H- or ¹²⁵I-labeled probes) assess affinity for GPCRs. Electrophysiology (patch-clamp) evaluates ion channel modulation. Fluorescence-based calcium flux assays (e.g., FLIPR) screen for functional activity. Dose-response curves (IC₅₀/EC₅₀) should be validated with reference standards (e.g., URB597 for carbamate-containing analogs) .
Data Contradiction & Experimental Design
Q. How can conflicting reports on the compound’s reactivity in nucleophilic substitution reactions be resolved?
- Methodological Answer : Contradictions may arise from solvent polarity or base strength variations. Systematic studies comparing polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene), and weak (K₂CO₃) vs. strong bases (NaH), are advised. Kinetic monitoring via in situ IR or NMR tracks intermediate formation and reaction progress .
Q. What experimental controls are critical when investigating the compound’s metabolic stability in hepatic microsomes?
- Methodological Answer : Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated microsomes). Monitor NADPH dependency to distinguish enzymatic vs. non-enzymatic degradation. LC-MS/MS quantifies parent compound depletion and metabolite formation (e.g., benzyl alcohol from ester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
